Phenylamino-thiophen-2-YL-acetonitrile

Description

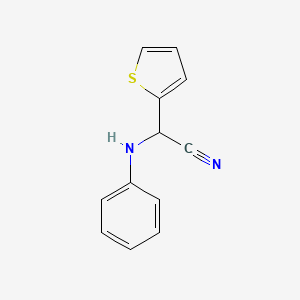

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c13-9-11(12-7-4-8-15-12)14-10-5-2-1-3-6-10/h1-8,11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQZGSOEWZEYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378090 | |

| Record name | Anilino(thiophen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81994-43-6 | |

| Record name | Anilino(thiophen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Phenylamino Thiophen 2 Yl Acetonitrile

Direct Synthesis Strategies for the Phenylamino-thiophen-2-YL-acetonitrile Core

The construction of the 2-(phenylamino)thiophene-3-carbonitrile framework, the core of this compound, can be approached through several synthetic strategies, including one-pot reactions, multi-component approaches, and stepwise pathways. These methods primarily revolve around variations of the well-established Gewald aminothiophene synthesis.

One-Pot Reaction Protocols

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single flask without isolating intermediates. The Gewald reaction is a classic example of a one-pot synthesis for 2-aminothiophenes. wikipedia.orgarkat-usa.orgchemrxiv.orgmdpi.comresearchgate.net In the context of synthesizing the target molecule, a one-pot protocol would involve the condensation of a suitable carbonyl compound, a precursor providing the "phenylamino-acetonitrile" moiety, and elemental sulfur in the presence of a base.

The general mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring. wikipedia.org To obtain the desired N-phenyl substitution, a key modification would be the use of an N-phenyl substituted active methylene nitrile.

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product | Reference |

| Ketone/Aldehyde | N-Phenyl-2-cyanoacetamide | Elemental Sulfur | Amine (e.g., morpholine, piperidine) | 2-(Phenylamino)-thiophene-3-carbonitrile derivative | wikipedia.orgarkat-usa.org |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are a powerful tool in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. The Gewald reaction is itself a three-component reaction. organic-chemistry.org The versatility of MCRs allows for the generation of diverse libraries of compounds by varying the individual components.

For the synthesis of this compound, a multi-component approach would bring together a carbonyl compound, a source for the cyanoacetyl moiety, an amine (aniline), and elemental sulfur. The reaction likely proceeds through the in-situ formation of an N-phenyl-2-cyanoacetamide intermediate, which then participates in the Gewald-type cyclization.

Stepwise Synthetic Pathways

While one-pot and multi-component reactions offer efficiency, stepwise syntheses provide greater control over the reaction and can be advantageous when dealing with sensitive functional groups or for optimizing the yield of each step. A plausible stepwise synthesis of the this compound core would involve the pre-synthesis of a key intermediate.

One such strategy involves the initial synthesis of an N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivative. This precursor, already containing the phenylamino (B1219803) group and the nitrile, can then be cyclized to form the thiophene (B33073) ring. For instance, the reaction of N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with a reagent like N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base such as sodium methoxide can lead to the formation of 3-aminothiophene derivatives, which are structurally related to the target compound. nih.gov

Another stepwise approach involves the Knoevenagel condensation of a ketone or aldehyde with an activated nitrile to first form an α,β-unsaturated nitrile. This intermediate is then isolated and subsequently reacted with elemental sulfur in the presence of a base to yield the 2-aminothiophene. arkat-usa.org To obtain the N-phenyl derivative, N-phenyl-2-cyanoacetamide would be the required activated nitrile.

Key Precursors and Reaction Conditions for this compound and Its Derivatives

The successful synthesis of the target compound and its analogues is highly dependent on the choice of appropriate starting materials and the optimization of reaction conditions.

Utilization of Thiophen-2-yl/3-yl Acetonitriles as Starting Materials

While the focus of this article is on the construction of the thiophene ring itself, it is important to note that pre-formed thiophene acetonitriles can serve as precursors for further functionalization. However, for the de novo synthesis of the this compound core, the key precursors are those that build the thiophene ring. In this context, the critical starting material is not a pre-formed thiophene acetonitrile (B52724), but rather an acyclic active methylene nitrile. For the synthesis of the title compound, a precursor such as N-phenyl-2-cyanoacetamide would be a logical starting material in a Gewald-type reaction.

Role of Phenyl Isothiocyanate in Thiophene Annulation

Phenyl isothiocyanate is a versatile reagent in heterocyclic synthesis. researchgate.netsemanticscholar.org While it can be used in various annulation reactions, its direct role in the primary synthesis of 2-(phenylamino)thiophenes is not the most common pathway. However, it can be utilized in the synthesis of 5-phenylamino-thiophenes through condensation with a 1,3-dicarbonyl compound and an activated methylene compound in a basic medium. researchgate.net This leads to a different substitution pattern than the target compound.

In some synthetic routes, phenyl isothiocyanate can react with active methylene compounds to form thiourea (B124793) intermediates, which can then undergo further reactions to build heterocyclic rings. researchgate.net The exploration of its reactivity with precursors that could lead to the 2-(phenylamino)thiophene skeleton remains an area of interest for synthetic chemists.

Application of Malononitrile and Other Active Methylene Compounds

Malononitrile is a highly versatile C-H acid reagent extensively used in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and pesticides. researchgate.net Its utility stems from the high reactivity of its methylene group, which is activated by two adjacent cyano groups. This reactivity makes it a key synthon for alkylidenemalononitriles, which are valuable intermediates in heterocyclic synthesis. researchgate.net

In the context of thiophene synthesis, malononitrile and other active methylene compounds (such as cyanoacetic esters) are fundamental reactants, particularly in the Gewald reaction. researchgate.netderpharmachemica.com The synthesis of 2-aminothiophene-3-carbonitriles often begins with a Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile, like malononitrile. derpharmachemica.comsciforum.net This initial step forms an α,β-unsaturated alkene (an alkylidenemalononitrile), which is a crucial intermediate. sciforum.net This intermediate then reacts with elemental sulfur in the presence of a base to undergo cyclization, yielding the 2-aminothiophene core. derpharmachemica.com

The general applicability of this method is demonstrated in the two-step synthesis of various 2-amino-4-phenylthiophene-3-carbonitrile derivatives. First, acetophenone derivatives undergo Knoevenagel condensation with malononitrile. The resulting 2-(1-phenylethylidene)malononitrile is then isolated and subsequently reacted with elemental sulfur and a base to form the desired thiophene product. sciforum.net

Table 1: Examples of Active Methylene Compounds in Thiophene Synthesis

| Active Methylene Compound | Typical Carbonyl Partner | Resulting Thiophene Moiety | Reference |

|---|---|---|---|

| Malononitrile | Acetophenone | 2-Amino-4-phenylthiophene-3-carbonitrile | sciforum.net |

| Ethyl Cyanoacetate | Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | researchgate.netwikipedia.org |

| Cyanothioacetamide | Aromatic Aldehydes | 3-Aryl-2-cyanothioacrylamides (precursors) | nih.gov |

| Benzoylacetonitrile | Ketones/Aldehydes | 2-Amino-3-benzoylthiophenes | derpharmachemica.com |

Catalytic Systems and Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact by reducing waste and avoiding hazardous substances. benthamscience.comeurekaselect.com The synthesis of 2-aminothiophenes has been a focus of such efforts, with the development of new routes involving multicomponent reactions and various catalytic systems. nih.gov

Catalytic approaches for thiophene synthesis, particularly for the Gewald reaction, have seen significant advancements. While traditional methods often use stoichiometric amounts of base catalysts like triethylamine or piperidine, contemporary variations employ more efficient and environmentally benign catalysts. arkat-usa.org L-proline, for instance, has been used to catalyze the three-component Gewald reaction, providing high yields under mild, one-pot conditions. organic-chemistry.orgorganic-chemistry.org

Green methodologies applied to thiophene synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in Gewald syntheses and other condensation reactions leading to thiophenes. arkat-usa.orgwikipedia.org

Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water is a key goal of green chemistry. eurekaselect.com The synthesis of α-aminonitriles, precursors to compounds like this compound, has been successfully achieved under solvent-free conditions.

Heterogeneous Catalysis: The use of solid-supported or recyclable catalysts simplifies product purification and reduces waste. Metal-Organic Frameworks (MOFs) have emerged as effective heterogeneous catalysts for related reactions like the Strecker synthesis of α-aminonitriles, valued for their high surface area and tunable active sites.

Table 2: Comparison of Catalytic Systems for Thiophene and Precursor Synthesis

| Catalyst System | Reaction Type | Green Chemistry Aspect | Advantages | Reference |

|---|---|---|---|---|

| L-Proline | Gewald Reaction | Organocatalysis, Mild Conditions | High yields, operational simplicity | organic-chemistry.orgorganic-chemistry.org |

| N-Methylpiperazine-functionalized Polyacrylonitrile Fiber | Gewald Reaction | Heterogeneous Catalysis | Recyclable catalyst, efficient | organic-chemistry.org |

| Microwave Irradiation | Gewald Reaction | Energy Efficiency | Reduced reaction times, improved yields | arkat-usa.orgwikipedia.org |

| Indium Powder in Water | Strecker Reaction | Aqueous Medium | Avoids hazardous organic solvents, high efficiency |

Cyclization Reactions for Thiophene Ring Formation

The formation of the thiophene ring is the critical step in synthesizing this compound and related structures. This is achieved through various cyclization strategies, each with distinct mechanisms and applications.

Gewald Reaction and Its Contemporary Variations

The Gewald reaction, first reported in 1961, is a multicomponent reaction that has become a universal and highly versatile method for synthesizing polysubstituted 2-aminothiophenes. arkat-usa.orgresearchgate.net The classical reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base. wikipedia.org The reaction is prized for its operational simplicity, the ready availability of starting materials, and the mild conditions under which it proceeds. arkat-usa.orgresearchgate.net

The reaction typically proceeds in three main steps:

Knoevenagel Condensation: The carbonyl compound and the active methylene nitrile condense to form a stable α,β-unsaturated nitrile intermediate. derpharmachemica.comwikipedia.org

Sulfur Addition: Elemental sulfur adds to the activated methylene position of the intermediate. The exact mechanism of this step is complex and not fully understood, but it leads to a sulfurated intermediate. derpharmachemica.comacs.org

Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product. wikipedia.orgumich.edu

Contemporary variations of the Gewald reaction have been developed to improve yields, expand the substrate scope, and align with green chemistry principles. These include solid-supported syntheses, the use of microwave assistance to accelerate the reaction, and the development of novel catalytic systems. arkat-usa.org For example, one variation allows for the synthesis of 3-acetyl-2-aminothiophenes starting from a dithiane, which serves as an adduct of sulfur and a carbonyl compound. wikipedia.org

Intramolecular Cyclization Mechanisms and Kinetics

The crucial ring-closing step in many thiophene syntheses, including the Gewald reaction, is an intramolecular nucleophilic attack. umich.edu In the Gewald pathway, this involves the attack of a sulfur anion onto the triple bond of the cyano group in the reaction intermediate. umich.edu Aromatization of the resulting ring is a strong thermodynamic driving force for the reaction. derpharmachemica.com

Computational studies using density functional theory (DFT) have provided deeper insight into the reaction mechanism. These studies confirm that the reaction is thermodynamically controlled, with the formation of the stable, aromatic thiophene ring being the primary driving force that funnels various intermediates toward the final product. acs.org The kinetics of the cyclization can be influenced by several factors, including the nature of the substituents, the solvent, and the catalyst used. For example, in some thiol-mediated cyclizations, the regioselectivity of the ring closure (e.g., 5-exo vs. 6-endo) is dependent on reaction conditions, which can direct the process toward either the kinetic or thermodynamic product. nih.gov

Photochemical Dehydrocyclization Routes

Photochemical reactions offer an alternative pathway for constructing fused aromatic and heteroaromatic ring systems. Photochemical dehydrocyclization, often referred to as the Mallory reaction, involves the light-induced cyclization of stilbene-type precursors. chim.it This methodology can be applied to the synthesis of thiophene-containing polycyclic aromatic compounds. nih.gov

The process typically involves the irradiation of a suitable precursor, such as a styrylthiophene, with a high-pressure mercury lamp. nih.gov The light induces a pericyclic ring-closing reaction to form a dihydro intermediate, which then undergoes oxidation to yield the final, stable aromatic product. chim.it This method has been successfully used to synthesize dithia nih.govhelicenes through a sequential double photocyclization of bis-stilbenic precursors containing thiophene units. nih.gov The specific regiochemistry of the cyclization can depend on the position of the vinyl group on the initial thiophene ring (e.g., 2-styryl vs. 3-styryl). nih.gov This route provides access to complex, conjugated thiophene-based materials under mild conditions. chim.it

Thiol-Mediated Cyclizations

Thiol-mediated cyclizations represent another important strategy for thiophene ring formation. These reactions utilize a thiol or thiolate group as an intramolecular nucleophile to initiate ring closure onto an unsaturated moiety, such as an alkyne or an alkene. nih.gov

Several variations of this approach exist:

Base-Promoted Cyclization: β- and γ-alkynyl thiols can undergo base-promoted cyclization to form thiophenes. semanticscholar.org

Metal-Catalyzed Heterocyclization: Palladium and copper catalysts can promote the cyclization of S-containing alkyne derivatives. For instance, (Z)-2-en-4-yne-1-thiols can be converted to substituted thiophenes via a PdI₂-catalyzed cycloisomerization. nih.gov The mechanism involves the activation of the triple bond by the metal catalyst, followed by intramolecular nucleophilic attack by the sulfur atom.

Intramolecular Thiol-Ene Reactions: The radical-mediated addition of a thiol across a double bond (thiol-ene reaction) can be performed intramolecularly to form sulfur-containing rings. While often used for creating smaller rings, this "click" reaction can be adapted for macrocycle synthesis and demonstrates the versatility of thiol chemistry in cyclization processes. nih.gov

Iodocyclization: A thioether group can act as an intramolecular nucleophile in an iodocyclization process. The reaction of a substrate containing both a thioether and an alkyne with iodine can lead to an iodinated dihydrothiophene, which can then be oxidized to the aromatic thiophene. nih.gov

These methods provide a regioselective and efficient means of constructing the thiophene ring from acyclic precursors, often with high atom economy. nih.gov

Derivatization and Scaffold Functionalization of this compound

The inherent reactivity of the this compound structure, possessing amino, cyano, and thiophene moieties, allows for a multitude of chemical transformations. These reactions enable the systematic modification of the scaffold to explore structure-activity relationships and develop new chemical entities.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic groups onto the this compound framework can be achieved through several synthetic approaches, primarily targeting the phenylamino nitrogen or the thiophene ring.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the arylation and heteroarylation of the secondary amine. This reaction typically involves the coupling of an aryl or heteroaryl halide with the this compound in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates being used. This methodology allows for the introduction of a wide range of substituted and electronically diverse (hetero)aromatic rings, thereby enabling fine-tuning of the molecule's properties.

Another strategy involves the direct functionalization of the thiophene ring. While the phenylamino group is an activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring, the thiophene ring can also undergo electrophilic substitution, although its reactivity is influenced by the existing substituents. Friedel-Crafts type reactions, for instance, could potentially be employed to introduce aryl or heteroaryl acyl groups onto the thiophene ring, which can be further modified.

Furthermore, multi-component reactions offer an efficient pathway to synthesize derivatives bearing aromatic and heteroaromatic substituents. For example, a one-pot condensation of an aromatic aldehyde, malononitrile, and an amine can lead to the formation of substituted pyridine derivatives. While not a direct derivatization of the pre-formed this compound, this approach highlights a synthetic route to analogous structures with varied aromatic and heteroaromatic moieties.

Table 1: Synthetic Methodologies for Introducing Aromatic and Heteroaromatic Substituents

| Reaction Type | Reagents and Conditions | Target Position | Notes |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl halide, Pd catalyst, phosphine ligand, base | Phenylamino nitrogen | Wide substrate scope, allows for diverse substitution patterns. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., acyl chloride), Lewis acid | Thiophene ring | Regioselectivity can be a challenge. |

| Multi-component Reactions | Aldehyde, malononitrile, amine | Formation of analogous structures | Efficient for generating structural diversity. |

Halogenation and Nitro-Group Functionalization

The introduction of halogens and nitro groups onto the this compound scaffold provides valuable handles for further synthetic transformations and can significantly modulate the electronic properties of the molecule.

Halogenation: The thiophene ring is susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the bromination and chlorination of thiophene derivatives, respectively. The reaction conditions, including the choice of solvent and temperature, can influence the regioselectivity of the halogenation. The phenylamino group can also be halogenated, typically at the ortho and para positions, using similar reagents. Selective halogenation of either the thiophene or the phenyl ring can be achieved by careful control of the reaction conditions and the use of appropriate protecting groups if necessary. For instance, bromination of thiophenes can be achieved using NBS in a suitable solvent like tetrahydrofuran or acetonitrile.

Nitro-Group Functionalization: Nitration of the this compound can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and its introduction can significantly alter the chemical reactivity of the molecule. The position of nitration is directed by the existing substituents. The phenylamino group directs nitration to the ortho and para positions of the phenyl ring, while the substitution on the thiophene ring is also possible. The reaction conditions must be carefully controlled to avoid over-nitration and potential side reactions. Milder nitrating agents, such as tert-butyl nitrite in acetonitrile, have been used for the nitration of N-alkyl anilines and could be applicable in this context to achieve more controlled nitration.

Table 2: Reagents for Halogenation and Nitration

| Functionalization | Reagent | Typical Conditions |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or THF, room temperature or gentle heating |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile or chlorinated solvent, room temperature |

| Nitration | Nitric acid / Sulfuric acid | Low temperature (e.g., 0 °C) |

| Milder Nitration | tert-Butyl nitrite | Acetonitrile |

Formation of Condensed Thiophene Systems (e.g., naphthothiophenes, thienopyridines)

The this compound scaffold is a valuable precursor for the synthesis of condensed thiophene systems, which are of interest due to their extended π-systems and potential electronic and photophysical properties.

Naphthothiophenes: The synthesis of naphthothiophene derivatives can be envisioned through intramolecular cyclization reactions. For instance, if an appropriate ortho-substituted phenylamino group is present, such as one bearing a formyl or acetyl group, an intramolecular condensation reaction could lead to the formation of a fused ring system. Alternatively, a Friedel-Crafts acylation of the this compound with a suitable bifunctional reagent, followed by a cyclization step, could provide a route to naphthothiophene structures. The success of such strategies depends on the reactivity of the starting material and the ability to control the regioselectivity of the cyclization.

Thienopyridines: Thienopyridines represent an important class of fused heterocycles. The this compound core possesses the necessary functionalities for the construction of a fused pyridine ring. The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, can be adapted to form thienopyridines. By reacting a suitable precursor derived from this compound with a 1,3-dicarbonyl compound or its equivalent in the presence of a base, a fused pyridine ring can be constructed. Another approach involves the reaction of the amino group with a suitable three-carbon synthon, followed by cyclization. For example, reaction with an α,β-unsaturated ketone or aldehyde could lead to a Michael addition followed by an intramolecular condensation to form the thienopyridine ring system.

Synthesis of Thiophene-Fused Heterocycles (e.g., thiazoles, pyrazoles)

The amino and cyano functionalities of this compound are key reactive sites for the construction of other fused heterocyclic rings, such as thiazoles and pyrazoles.

Thiazoles: The synthesis of thiophene-fused thiazoles can be achieved through reactions that form the thiazole (B1198619) ring onto the thiophene core. The Hantzsch thiazole synthesis is a classic method that could be adapted for this purpose. This would involve the reaction of a thioamide derivative of this compound with an α-haloketone. Alternatively, the amino group of the parent compound could react with a reagent containing a thiocarbonyl group, followed by cyclization with a suitable two-carbon unit.

Pyrazoles: The construction of a fused pyrazole ring can be accomplished through the Knorr pyrazole synthesis and related methodologies. This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In the context of this compound, the cyano group could be hydrolyzed to a carboxylic acid or an ester, which could then be converted into a β-ketoester. Subsequent reaction with hydrazine would lead to the formation of a fused pyrazolone ring. Another strategy could involve the reaction of the amino group to form a hydrazine derivative, which could then undergo cyclization with a suitable dicarbonyl compound.

Advanced Spectroscopic and Structural Elucidation of Phenylamino Thiophen 2 Yl Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through one- and two-dimensional experiments, it is possible to map the connectivity and spatial relationships of protons and carbons.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In derivatives of Phenylamino-thiophen-2-YL-acetonitrile, the spectrum can be divided into distinct regions corresponding to the phenyl, amino, thiophene (B33073), and acetonitrile (B52724) moieties.

The protons on the phenyl ring typically appear as a multiplet in the aromatic region, generally between δ 7.33 and 8.05 ppm. biointerfaceresearch.com The exact chemical shifts and splitting patterns depend on the substitution pattern on the ring. The proton of the secondary amine (N-H) function often appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration; a value of around 14.29 ppm has been reported in a related bis-azo thiophene dye. biointerfaceresearch.com

The protons of the thiophene ring are also found in the aromatic region. For a 2-substituted thiophene, these protons typically show a characteristic set of multiplets. For instance, in a related compound, the thiophene protons were observed as a multiplet between δ 7.21 and 6.95 ppm. rsc.org The methine proton (-CH-) adjacent to the nitrile group and the thiophene ring is expected to appear as a singlet, with its chemical shift influenced by the neighboring electron-withdrawing groups. The acetonitrile group itself does not have protons directly on the carbon, but the adjacent methine proton's signal is key for identification.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phenyl & Thiophene) | 6.95 - 8.05 biointerfaceresearch.comrsc.org | Multiplet (m) |

| Amino (N-H) | ~14.29 (variable) biointerfaceresearch.com | Singlet (s) or Broad Singlet (br s) |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.

For this compound derivatives, the carbon atoms of the phenyl and thiophene rings resonate in the downfield region, typically between δ 120 and 150 ppm. researchgate.net The carbon attached to the nitrogen of the phenylamino (B1219803) group will be shifted downfield. The carbons of the thiophene ring show signals characteristic of their position relative to the sulfur atom and the substituents; reported values for thiophene ring carbons are around 127.2, 128.5, and 130 ppm. researchgate.net

A key signal is that of the nitrile carbon (-C≡N), which is typically found around δ 116.3 ppm. rsc.org The methine carbon (-CH-CN) will have a shift that is influenced by both the nitrile and the aromatic systems. The carbonyl carbon in related structures, for comparison, appears at a significantly downfield shift of approximately 171 ppm. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Phenyl & Thiophene) | 120 - 150 researchgate.net |

| Nitrile (C≡N) | ~116 rsc.org |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. mnstate.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. libretexts.org For a this compound derivative, COSY would show correlations between adjacent protons on the thiophene ring and within the phenyl ring. mdpi.com It would also confirm the coupling between the methine proton and any adjacent protons on the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹JCH). princeton.edu This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the methine proton would correlate with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH). princeton.edu It is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together molecular fragments. Key HMBC correlations would be expected from the N-H proton to carbons in the phenyl ring, and from the methine proton to the nitrile carbon and the carbons of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This is particularly useful for determining stereochemistry and conformation. For instance, NOESY could show through-space correlations between the methine proton and protons on the phenyl or thiophene rings, depending on the molecule's preferred conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For this compound derivatives, the IR spectrum displays several characteristic absorption bands. The most prominent and diagnostic peak is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹. rsc.org The N-H stretch of the secondary amine is typically observed as a single, sharp peak around 3300-3500 cm⁻¹. biointerfaceresearch.com Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl and thiophene rings appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 biointerfaceresearch.com | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Variable |

| C≡N Stretch (Nitrile) | 2240 - 2260 rsc.org | Medium, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Upon electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺) of a this compound derivative is formed. The fragmentation of this ion can proceed through several pathways. A common fragmentation is the loss of the acetonitrile group (-CH₂CN), which has been observed in related structures. rsc.org Another expected fragmentation pathway involves the cleavage of the C-N bond, leading to fragments corresponding to the phenylamino and thiophene-acetonitrile moieties. The thiophene ring itself can undergo characteristic fragmentation.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | Molecular Ion | - |

| [M - 26]⁺ | [M - CN]⁺ | Loss of cyanide radical |

| [M - 41]⁺ | [M - CH₂CN]⁺ | Loss of acetonitrile radical rsc.org |

| Varies | Phenylamino fragment | Cleavage of C-N bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uzh.ch The absorption maxima (λmax) are characteristic of the conjugated π-electron systems within the molecule.

The structure of this compound, containing both phenyl and thiophene rings, constitutes an extended conjugated system. This leads to strong absorption in the UV region due to π → π* transitions. libretexts.org The presence of the nitrogen atom's lone pair of electrons also allows for n → π* transitions, which are typically weaker and occur at longer wavelengths. uzh.ch

Studies on related phenylamino-thiophene dyes have shown that the absorption maxima are sensitive to solvent polarity. biointerfaceresearch.com For example, absorption maxima for related dyes ranged from 486 nm to 654 nm depending on the solvent and substituents. biointerfaceresearch.com The introduction of different groups on the thiophene or phenyl rings can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, providing insight into the electronic structure. biointerfaceresearch.com Spectroelectrochemical studies on 2-(diphenylamino)-thiophenes have also been used to investigate the electronic properties of the radical cations and dications formed upon oxidation, which show strong absorption in the Vis/NIR regions. nih.gov

Table 5: Typical UV-Vis Absorption Data for Phenylamino-thiophene Derivatives

| Solvent | Typical λmax Range (nm) | Associated Transition |

|---|---|---|

| Methanol | 486 - 502 biointerfaceresearch.com | π → π* and n → π* |

| Chloroform | 502 - 512 biointerfaceresearch.com | π → π* and n → π* |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as understanding intermolecular interactions that dictate the packing of molecules in the crystal lattice.

Although a crystal structure for this compound has not been specifically reported in the surveyed literature, extensive crystallographic studies have been conducted on a variety of thiophene derivatives. These studies offer a strong foundation for predicting the likely structural attributes of the target compound.

Intermolecular interactions are another critical aspect revealed by X-ray crystallography. Hydrogen bonds, π-π stacking, and van der Waals forces are commonly observed in the crystal packing of thiophene derivatives. In the crystal structure of certain N-thiophenoyl-N′-substituted phenyl thiocarbamide derivatives, intramolecular hydrogen bonds between the N-H group and the carbonyl oxygen (N–H···O=C) were observed, which influenced the conformation of the thiocarbamide core. researchgate.net Furthermore, intermolecular C–H···S and N–H···S interactions have been noted, contributing to the formation of extended supramolecular architectures. researchgate.net

Given these precedents, a hypothetical crystal structure of this compound would be expected to feature a planar thiophene ring. The dihedral angle between the thiophene and phenyl rings would be a key structural parameter, influenced by the substitution pattern on the phenyl ring and any intramolecular hydrogen bonding involving the amino group. Intermolecular interactions would likely be dominated by N-H···N or N-H···S hydrogen bonds, as well as π-π stacking between the aromatic rings.

While a definitive crystal structure of this compound awaits experimental determination, the extensive crystallographic data available for related thiophene derivatives provide a solid basis for understanding its potential solid-state conformation and intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and spectroscopic parameters of thiophene (B33073) derivatives. mdpi.commdpi.com Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high level of theoretical accuracy. nih.govnih.gov

Geometric optimization is the process of finding the lowest energy arrangement of atoms in a molecule. For thiophene derivatives, DFT calculations are used to determine key bond lengths, bond angles, and dihedral angles in the ground state. mdpi.com

Studies on structurally similar thiophene compounds reveal consistent geometric parameters. For instance, in thiophene sulfonamides, the S=O and S-NH₂ bond lengths in the sulfonamide group are experimentally found to be around 1.42 Å and 1.64 Å, respectively, which aligns well with DFT calculations. mdpi.com The bond angles O=S=O are calculated to be in the range of 120.46–121.18°, closely matching experimental values. mdpi.com Within the thiophene ring itself, the C–S bond lengths are typically calculated to be between 1.73 Å and 1.75 Å. mdpi.com The planarity of the thiophene ring is a key feature, though substitutions can introduce steric strain and cause distortions. acs.org For Phenylamino-thiophen-2-YL-acetonitrile, the geometry is dictated by the interaction between the phenylamino (B1219803) group, the thiophene ring, and the acetonitrile (B52724) substituent.

Table 1: Selected Optimized Geometric Parameters for a Model Thiophene Derivative Data modeled after typical findings for substituted thiophenes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S (thiophene) | 1.74 | C-S-C (thiophene) | 93.0 |

| C=C (thiophene) | 1.37 | C-C-S (thiophene) | 109.5 |

| C-C (thiophene) | 1.42 | C-N (amino) | 1.40 |

| C-N (nitrile) | 1.47 | Thiophene-N-Phenyl | 128.0 |

| C≡N (nitrile) | 1.16 | C-C-C≡N | 178.0 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.orgyoutube.com The HOMO acts as an electron donor, representing the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.

In computational studies of various thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring and the phenylamino group, while the LUMO may be distributed across the electron-withdrawing acetonitrile group and the aromatic systems. acs.orgnih.gov These properties are crucial for understanding charge transfer within the molecule.

Table 2: FMO Parameters for Representative Thiophene Derivatives This table presents typical values found in DFT studies of related compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene Derivative A | -5.85 | -2.15 | 3.70 |

| Thiophene Derivative B | -6.02 | -1.98 | 4.04 |

| Thiophene Derivative C | -5.77 | -2.50 | 3.27 |

Global chemical reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies to further quantify reactivity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The map displays different potential values on the molecular surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like nitrogen and oxygen. researchgate.netphyschemres.org

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. physchemres.org

For this compound, MEP analysis would likely show a region of high electron density (red/yellow) around the nitrogen atom of the acetonitrile group and the sulfur atom of the thiophene ring. researchgate.netresearchgate.net Conversely, the hydrogen atom of the amino group (N-H) would exhibit a positive potential (blue), making it a potential site for hydrogen bonding. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com This theoretical analysis is invaluable for assigning experimental spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the functional groups. researchgate.net

For this compound, key predicted vibrational frequencies would include:

N-H stretching of the amino group.

C≡N stretching of the nitrile group, typically appearing in a distinct region of the IR spectrum. researchgate.net

Aromatic C-H stretching from both the phenyl and thiophene rings.

C=C and C-S stretching modes characteristic of the thiophene ring. mdpi.com

Comparing calculated frequencies with experimental data helps confirm the molecular structure. Theoretical calculations are also used to predict other spectroscopic parameters, such as NMR chemical shifts. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. mdpi.com This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Thiophene derivatives have been extensively studied as ligands for various biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govtandfonline.comnih.gov In these simulations, a derivative of this compound would be placed in the binding site of a target protein, and its binding affinity (often expressed as a docking score or binding energy in kcal/mol) and interaction patterns are calculated.

Key interactions typically observed include:

Hydrogen Bonds: Formed between the N-H of the amino group or the nitrogen of the nitrile group and amino acid residues like serine, asparagine, or arginine. researchgate.netmdpi.com

Hydrophobic Interactions: Involving the phenyl and thiophene rings with nonpolar residues such as tyrosine, phenylalanine, and isoleucine. nih.govmdpi.com

Van der Waals Interactions: General attractive or repulsive forces between the ligand and the protein. mdpi.com

Studies on similar tetrasubstituted thiophenes have shown strong binding affinities to enzymes like COX-2, with binding energies ranging from -7.79 to -9.59 kcal/mol. researchgate.net Docking studies of other thiophene derivatives against lung cancer proteins and microbial enzymes have also revealed significant binding interactions, highlighting their potential as inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Space and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes, flexibility, and stability of the complex in a simulated physiological environment.

For a ligand like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The analysis of the simulation trajectory can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: How the ligand and protein adjust their shapes to achieve an optimal fit.

Key Stable Interactions: Identification of the most persistent hydrogen bonds and hydrophobic contacts throughout the simulation.

In studies of related thiophene sulfonamides, compounds with promising docking scores were selected for MD simulations to gain deeper insights into their dynamic behavior and stability within the receptor's active site. nih.gov These simulations are crucial for validating docking results and confirming the potential of a compound as a stable and effective binder.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models for this compound are not extensively documented in publicly available literature, the principles of these methodologies are widely applied to analogous thiophene-containing compounds. nih.gov QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org This is achieved by calculating a variety of molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

In the context of thiophene derivatives, QSAR studies have been instrumental in identifying key structural features that govern their activity as, for example, anti-HCV agents or Polo-Like Kinase 1 (PLK1) inhibitors. benthamdirect.comnih.gov These studies often employ multivariate linear regression (MLR) to build models that can predict the activity of new, unsynthesized compounds. nih.gov Descriptors frequently found to be significant in such models include molecular connectivity indices, Hammett constants, and various 3D descriptors that account for the molecule's shape and electronic properties. benthamdirect.comnih.gov For a hypothetical QSAR study of this compound derivatives, one would systematically modify the phenyl and thiophene rings with different substituents and correlate these changes with a measured biological effect. The resulting model could guide the synthesis of more potent analogs.

Pharmacophore modeling, on the other hand, focuses on the 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. youtube.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. youtube.com For a molecule like this compound, a pharmacophore model could be generated based on its structure and known active analogs. This model would highlight the spatial relationships between the phenyl ring, the amino group (as a potential hydrogen bond donor), the thiophene ring (as a hydrophobic and aromatic feature), and the nitrile group (as a potential hydrogen bond acceptor). Such a model would be invaluable for virtual screening of large compound libraries to identify new molecules with a similar interaction profile. nih.gov

Table 1: Summary of QSAR Studies on Thiophene Derivatives

| Thiophene Derivative Class | Target/Activity | Key Descriptors | Modeling Method | Reference |

| General Thiophene Derivatives | Anti-HCV Agents | Molecular connectivity, Hammett constant, indicator variables | Not Specified | benthamdirect.com |

| Thiophene and Imidazopyridine Derivatives | Polo-Like Kinase 1 (PLK1) Inhibitors | 0D and 3D molecular descriptors | Multivariate Linear Regression (MLR) | nih.govresearchgate.net |

| Piperidine Substituted Thiophene[3,2-d] Pyrimidine Derivatives | Anti-HIV-1 Activity | Eta descriptors, information, connectedness, and eigenvalues | Multivariate Linear Regression (MLR) | ijprajournal.com |

Theoretical Mechanistic Investigations of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has been pivotal in elucidating the complex reaction mechanisms involved in the synthesis of substituted aminothiophenes. The Gewald reaction, a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur, is a cornerstone for the preparation of the core structure of this compound. acs.orgresearchgate.net

Recent comprehensive DFT studies have shed light on the intricate details of the Gewald reaction mechanism. acs.orgresearchgate.netchemrxiv.org The reaction is understood to commence with a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile. acs.orgchemrxiv.org This is followed by the crucial step of sulfur ring opening, leading to the formation of polysulfide intermediates. acs.orgresearchgate.net Computational models have shown that the subsequent cyclization of a monosulfide intermediate and subsequent aromatization to form the thiophene ring is the thermodynamic driving force of the reaction. acs.orgresearchgate.net These theoretical investigations have also explored the role of protonation in facilitating the decomposition of polysulfide intermediates, revealing that protonation provides a kinetically favorable pathway. acs.orgresearchgate.net

The Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of dinitriles, shares mechanistic features with the self-condensation of nitriles, which is relevant to the acetonitrile moiety of the target compound. Theoretical studies on the Thorpe reaction have employed DFT to explore different mechanistic proposals. mdpi.com These studies have confirmed that the reaction proceeds through an ionic mechanism and have also elucidated the pathways for the tautomerization of the resulting imine to the more stable enamine. mdpi.com Such computational insights are critical for optimizing reaction conditions and predicting the feasibility of related synthetic transformations.

Table 2: Key Computational Findings on the Gewald Reaction Mechanism

| Mechanistic Step | Computational Method | Key Finding | Reference |

| Initial Condensation | DFT (M06-2X) | The reaction initiates with a Knoevenagel-Cope condensation. | acs.orgchemrxiv.org |

| Sulfur Ring Opening | DFT (M06-2X) | Leads to the formation of polysulfide intermediates. | acs.orgresearchgate.net |

| Polysulfide Decomposition | DFT (M06-2X) | Protonation provides a kinetically favorable decomposition pathway. | acs.orgresearchgate.net |

| Cyclization and Aromatization | DFT (M06-2X) | The cyclization of the monosulfide and subsequent aromatization is the thermodynamic driving force. | acs.orgresearchgate.net |

Biological and Pharmacological Investigations of Phenylamino Thiophen 2 Yl Acetonitrile Derivatives

Evaluation of Anticancer Efficacy

Thiophene (B33073) derivatives have been widely investigated for their potential as anticancer agents. nih.gov Research has shown that these compounds can bind to a variety of protein targets specific to cancer cells, depending on the type and placement of chemical substitutions on the thiophene scaffold. nih.govnih.gov This allows them to interfere with multiple signaling pathways essential for cancer cell growth and survival. nih.gov

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The anticancer potential of phenylamino-thiophen-2-yl-acetonitrile and its related derivatives has been evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50), providing a measure of its potency.

Derivatives have been tested against a range of cell lines, including:

HeLa (Cervical Cancer): Several studies have demonstrated the cytotoxic effects of thiophene derivatives on HeLa cells. sci-hub.se For instance, dicyano-substituted acrylonitriles and naphthothiophenes showed potent activity, with one naphthothiophene derivative exhibiting an IC50 value of 0.45 μM. sci-hub.se Another study synthesized a series of nicotinonitrile derivatives, with compound 19 showing a strong cytotoxic effect against HeLa cells with an IC50 of 4.26 ± 0.3 μg/mL. nih.gov

SW620 (Colon Cancer): The cytotoxicity of thiourea (B124793) derivatives has been assessed against SW620 cells. nih.gov Compounds incorporating 3,4-dichloro-phenyl and 4-CF3-phenyl substituents were particularly active, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov One of these derivatives, compound 2 , induced late-stage apoptosis in 99% of SW620 cells. nih.gov Another study on tetrahydrobenzo[b]thiophene derivatives also reported activity against the SW620 cell line. nih.gov

HepG-2 (Liver Cancer): Thiophene derivatives have shown significant activity against HepG-2 liver cancer cells. nih.gov In one study, a series of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides and their subsequent derivatives exhibited moderate to high cytotoxic effects, with IC50 values comparable to the standard drug Sorafenib. semanticscholar.org Another series of novel fused thiophene derivatives also showed high activity against HepG2 cells. mdpi.com

CFPAC-1 (Pancreatic Cancer): Naphtho[2,1-b]thiophene (B14763065) derivatives were tested against a panel of cancer cells that included the pancreatic line CFPAC-1. sci-hub.se

A549 (Lung Cancer): Lung cancer cell line A549 has been a target for various thiophene derivatives. Tetrahydrobenzothieno[2,3-d]pyrimidine analogues showed antitumor activity against A549 cells. nih.gov Additionally, N-(4-nitrophenyl) thiophene-2-carbohydrazonoyl chloride derivatives demonstrated potent activity against the A549 cell line. sci-hub.se

MCF7 (Breast Cancer): Numerous thiophene derivatives have been evaluated for their efficacy against MCF7 breast cancer cells. One study on novel derivatives derived from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile (B52724) found several compounds to be highly active against MCF7 cells, with compound 9c showing an exceptionally low IC50 value of 0.01 ± 0.002 µM. researchgate.netscirp.org Another study on thiophene-based oxadiazole, triazole, and thiazolidinone derivatives also reported potent activity against the MCF7 cell line. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Thiophene Derivatives

| Compound Class | Cell Line | Key Findings (IC50 Values) | Reference(s) |

|---|---|---|---|

| Naphtho[2,1-b]thiophene | HeLa | 0.45 µM | sci-hub.se |

| Nicotinonitrile derivative 19 | HeLa | 4.26 ± 0.3 µg/mL | nih.gov |

| Phenylthiourea derivative 2 | SW620 | IC50 ≤ 10 µM; Induced 99% apoptosis | nih.gov |

| Thiophene-2-carboxamide | HepG-2 | IC50 values close to Sorafenib | semanticscholar.org |

| Thiazole-thiophene derivative 9c | MCF-7 | 0.01 ± 0.002 µM | researchgate.netscirp.org |

| Tetrahydrobenzothieno[2,3-d]pyrimidine | A549 | Compound 10 showed IC50 of 18.9 ± 2.3 µm | nih.gov |

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of thiophene derivatives by identifying key chemical features that influence their biological activity. nih.gov

For many thiophene-based anticancer agents, the nature and position of substituents on the thiophene ring and any associated aromatic rings are critical. For instance, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, the presence and position of a methoxy (B1213986) group on the benzo[b]thiophene system were found to be highly influential on activity. nih.gov The best activities were achieved when the methoxy group was placed at the C-4, C-6, or C-7 positions. nih.gov

SAR analysis of thiazolo-thiophene derivatives revealed that the presence of a chloro group led to higher cytotoxicity against the HepG-2 cell line, and electron-withdrawing groups, in general, enhanced the compound's potency. sci-hub.se In another series, the introduction of an alkyl group into the aromatic ring increased cytostatic effectiveness against leukemia cells. sci-hub.se The presence of a phenyl ring was deemed essential for activity, and its replacement with a 1-naphthyl or a 3-pyridyl group resulted in an increased anti-proliferative effect. sci-hub.se

Furthermore, in-silico studies have suggested that replacing a thiophene ring with a phenyl ring can lead to a decrease in activity, highlighting the importance of the sulfur-containing heterocycle for the anticancer profile. nih.gov

Mechanistic Elucidation of Anticancer Action

Understanding the molecular mechanism of action is crucial for the development of targeted cancer therapies. Research into this compound derivatives has uncovered several key mechanisms.

Tubulin Polymerization Inhibition: A primary mechanism of action for many cytotoxic thiophene derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are polymers of tubulin, are critical components of the mitotic spindle, making them a key target for anticancer drugs. nih.gov Several series of thiophene-based compounds, including 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene and thiophenyl hydrazone derivatives, have been identified as potent inhibitors of tubulin polymerization. nih.govplos.org These compounds often bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis (programmed cell death). nih.govnih.govplos.org

Androgen Receptor Interaction: In-silico analyses have been employed to predict the biological targets of novel thiophene derivatives. For a series of naphtho[2,1-b]thiophene derivatives that showed high cytotoxicity, the androgen receptor (AR) was identified as a protein with which they are likely to interact significantly. sci-hub.se Further computational studies on other thiophene derivatives have also shown a high binding affinity for the androgen receptor, suggesting that antagonism of this receptor could be another mechanism contributing to their anticancer effects, particularly in hormone-dependent cancers like prostate cancer. nih.gov

Assessment of Antimicrobial Activity

In addition to their anticancer properties, thiophene derivatives are recognized for their broad-spectrum antimicrobial activities. derpharmachemica.comnih.gov

Antibacterial Screening against Bacterial Strains

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Screening of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives showed variable antibacterial activity against Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. nih.gov In one study, a specific thiophene derivative was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Another investigation into novel thiophene derivatives demonstrated that they possess bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. nih.govfrontiersin.org

Table 2: Antibacterial Activity of Selected Thiophene Derivatives

| Derivative Class | Bacterial Strain | Activity/Key Findings | Reference(s) |

|---|---|---|---|

| Armed Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| Thiophene-based Sulfonyl acetamides | Bacillus subtilis | Compound 126f showed the highest activity | mdpi.com |

| Thiophene-based Sulfonyl acetamides | Escherichia coli | Compounds 126a,b,d showed the highest activity | mdpi.com |

| Thiophene-based Fascaplysin hybrids | Staphylococcus aureus (MRSA) | Compound 117c had MIC of 0.20 μg/mL | mdpi.com |

Antifungal Screening against Fungal Pathogens

The antifungal potential of thiophene derivatives has been tested against several fungal pathogens, including those that affect plants and humans.

One study synthesized a new class of resveratrol-inspired thiophene-based stilbene (B7821643) derivatives and evaluated their activity against phytopathogenic fungi. These compounds showed considerable activity against Botrytis cinerea, with some derivatives exhibiting stronger growth suppression against Rhizoctonia solani as well. mdpi.com Another study of derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate found that compounds 9b and 10 were the most potent against all tested fungi, which included Aspergillus fumigates, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans, showing 100% inhibition similar to the standard drug Amphotericin B. nih.gov While specific studies on the effect of this compound derivatives against Colletotrichum capsici are not widely available, this pathogen is a known cause of chili anthracnose and a target for the development of new natural fungicides. researchgate.nettci-thaijo.org

Anti-inflammatory Properties Assessment

The anti-inflammatory potential of thiophene derivatives has been a subject of significant interest in medicinal chemistry. The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. This model mimics the inflammatory response, which is characterized by phases of release of inflammatory mediators such as histamine, serotonin, kinins, and later, prostaglandins. researchgate.net

While specific in vivo anti-inflammatory data for this compound is not extensively available in the public domain, studies on structurally related thiophene derivatives provide insights into their potential. For instance, various 2-amino-3-substituted thiophene derivatives have been synthesized and evaluated for their anti-inflammatory effects. nih.gov In one study, a series of 2-amino-3-(substituted benzylidinecarbohydrazide)-4,5,6,7-tetrahydrobenzo thiophenes were synthesized and assessed for their in-vitro anti-inflammatory activity by examining the inhibition of protein denaturation, a well-documented cause of inflammation. nih.gov Although this study did not provide in vivo data, it highlighted the potential of the substituted thiophene scaffold in modulating inflammatory processes. nih.gov

Another study on a different class of thiophene derivatives, 2-(thiophen-2-yl)acetic acid derivatives, identified compounds with inhibitory activity against microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the production of pro-inflammatory prostaglandin E2. nih.gov This suggests that thiophene-based compounds can interfere with key pathways in the inflammatory cascade.

The following table summarizes the anti-inflammatory activity of various compounds from different studies, illustrating the general potential of thiophene and other structures in mitigating inflammation.

Table 1: In Vivo Anti-inflammatory Activity of Various Compounds in Carrageenan-Induced Paw Edema Model

| Compound/Extract | Dose | Time (hours) | % Inhibition of Edema | Reference |

| Pistacia lentiscus fruit oil (PLFO) | Topical | 5 | 70% | nih.gov |

| Inflocine® (Reference Drug) | Topical | 5 | 51.5% | nih.gov |

Enzyme Inhibition Studies

The investigation of enzyme inhibition is a crucial aspect of drug discovery, providing insights into the mechanism of action of potential therapeutic agents. This compound derivatives have been explored for their inhibitory activity against several key enzymes implicated in various diseases.

Mitogen-Activated Protein Kinase (MEK) Inhibition

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors have emerged as a promising class of anticancer agents. While direct data on this compound derivatives as HDAC inhibitors is limited, research on other thiophene-containing molecules provides valuable insights. For instance, 2-(thiophen-2-yl)acetic acid-based compounds have been investigated, though not specifically for HDAC inhibition. nih.gov The exploration of diverse chemical scaffolds is ongoing to identify novel and selective HDAC inhibitors.

Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (Dyrk1A) Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) is a protein kinase involved in neurodevelopment and has been implicated in neurodegenerative diseases like Alzheimer's and Down syndrome. The search for potent and selective Dyrk1A inhibitors is an active area of research. While specific data for this compound derivatives is not available, studies on other thiophene-based compounds have shown promise.

Main Protease Inhibition (e.g., 2019-nCoV)

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs. While specific inhibitory data for this compound against SARS-CoV-2 Mpro is not documented, the broader class of acetonitrile derivatives has been investigated as potential inhibitors.

Modulation of Cellular Signaling Pathways (e.g., NF-κB inhibition)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory and immune responses. Its aberrant activation is associated with various inflammatory diseases and cancers. Consequently, inhibitors of the NF-κB pathway are of significant therapeutic interest.

Drug Design and Discovery Applications

Extensive research into the therapeutic potential of thiophene-containing compounds has led to the exploration of various derivatives in drug design and discovery. The inherent structural features of the thiophene ring, a five-membered aromatic ring containing a sulfur atom, make it a privileged scaffold in medicinal chemistry. Its isosteric relationship with the benzene (B151609) ring allows it to mimic phenyl groups in biological systems while offering distinct electronic and lipophilic properties. This has led to the incorporation of the thiophene moiety into a wide array of therapeutic agents with diverse pharmacological activities. However, specific and detailed research on the drug design applications of this compound and its direct derivatives is not extensively documented in publicly available scientific literature. Therefore, the following sections will draw upon established principles of drug design and the known structure-activity relationships of closely related thiophene derivatives to hypothesize the potential applications and strategies for this specific compound class.

Identification of Pharmacophoric Features for Therapeutic Development

The identification of pharmacophoric features is a cornerstone of modern drug discovery, enabling the design of novel molecules with enhanced potency and selectivity. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a pharmacological response. For a hypothetical therapeutic development program centered on this compound, the key pharmacophoric elements would likely include:

The Thiophene Ring: This aromatic heterocycle can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding (via the sulfur atom's lone pairs of electrons). Its specific substitution pattern is critical in defining the orientation of other functional groups.

The Phenylamino (B1219803) Group: The secondary amine provides a hydrogen bond donor and acceptor site, which can be crucial for anchoring the molecule within a receptor's binding pocket. The attached phenyl ring offers a large hydrophobic surface for van der Waals interactions and can be substituted to modulate electronic properties and steric bulk.

The spatial arrangement of these three key components—the thiophene ring, the phenylamino group, and the acetonitrile moiety—would constitute the fundamental pharmacophore of this compound. The relative distances and angles between the hydrogen bond donors/acceptors, aromatic rings, and hydrophobic features would be critical determinants of biological activity. Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on analogous compounds, would be instrumental in refining this pharmacophoric model.

Lead Optimization and Scaffold Refinement

Following the identification of a lead compound, the process of lead optimization aims to enhance its drug-like properties, including potency, selectivity, and pharmacokinetic profile. For this compound derivatives, several strategies for lead optimization and scaffold refinement could be envisioned:

Substitution on the Phenyl Ring: The phenyl ring of the phenylamino group is a prime target for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at the ortho, meta, or para positions can profoundly impact the molecule's electronic distribution, lipophilicity, and steric profile. This, in turn, can influence binding affinity and selectivity for the target receptor.

Modification of the Thiophene Ring: While the core thiophene scaffold is likely essential for activity, substitutions at the available positions (3, 4, and 5) could be explored. Introducing small alkyl or halogen groups could fine-tune the electronic nature and steric interactions of the thiophene ring.

Alteration of the Linker: The amino group and the acetonitrile methylene (B1212753) group form a flexible linker. Modifying this linker, for instance, by introducing conformational constraints or altering its length, could lock the molecule into a more bioactive conformation, thereby improving potency.

Bioisosteric Replacement: The nitrile group could be replaced with other bioisosteres, such as a carboxylic acid, an ester, or a small heterocyclic ring, to explore different interaction patterns with the biological target and to modulate physicochemical properties like solubility and metabolic stability.

Applications of Phenylamino Thiophen 2 Yl Acetonitrile in Advanced Materials Science

Organic Electronics and Optoelectronics

The combination of electron-donating and accepting moieties within a single molecule is a cornerstone of organic electronics. Derivatives built upon the phenylamino-thiophene framework have demonstrated significant promise as active components in a variety of optoelectronic devices.

In DSSCs, organic dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process is highly dependent on the dye's molecular structure. The phenylamino-thiophene motif is a key component in many high-performance D-π-A sensitizers.

Research has shown that incorporating a di(thiophen-2-yl)phenylamine donor unit into organic dyes can effectively enhance light-harvesting capabilities. researchgate.net The non-planar structure of these donor groups can help to suppress dye aggregation on the TiO₂ surface, a common issue that reduces device efficiency. researchgate.net Furthermore, the cyanoacrylate group, a close relative of the acetonitrile (B52724) moiety, is frequently used as the electron acceptor and anchoring group in these dyes. capes.gov.brrsc.orgelsevierpure.com

Table 1: Performance of a Phenylamino-Thiophene Derivative in DSSCs

| Compound | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (ff) | PCE (%) |

|---|

OFETs are fundamental components of flexible electronics, and their performance hinges on the charge carrier mobility of the organic semiconductor used. Thiophene-based materials are among the most extensively studied and successful p-type semiconductors due to their excellent charge transport properties and environmental stability. researchgate.net

Derivatives such as tetrathienoacene (TTA) end-capped with thiophene (B33073) groups have been synthesized and investigated for OFETs, demonstrating ambipolar charge transport with hole mobility as high as 0.68 cm² V⁻¹s⁻¹. bohrium.com Single-crystal OFETs fabricated from 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) have shown even higher performance, with a maximum mobility of 1.26 cm² V⁻¹s⁻¹ and a high on/off ratio of up to 10⁸. nih.gov Conjugated polymers based on novel thiophene-fused isoindigo also exhibit promising charge carrier mobilities, proving the versatility of the thiophene unit in constructing high-performance semiconductors. rsc.org The inherent charge-transport capabilities of the thiophene ring system suggest that Phenylamino-thiophen-2-YL-acetonitrile could serve as a valuable building block for new OFET materials.

Table 2: OFET Performance of Advanced Thiophene Derivatives

| Material | Mobility (cm² V⁻¹s⁻¹) | On/Off Ratio | Device Type |

|---|---|---|---|

| (Hex-Ph)₂-TTA bohrium.com | 0.68 (hole) | - | Solution & Vacuum Deposited |

| 2,6-DADTT nih.gov | 1.26 (hole) | 10⁶ - 10⁸ | Single Crystal |

In organic LEDs (OLEDs), the emissive layer is composed of organic molecules that emit light upon electrical excitation. The combination of electron-rich thiophene units and electron-donating amine groups is a successful strategy for creating efficient emitters. beilstein-journals.orgnih.gov

A donor-π-acceptor compound featuring a triphenylamine (B166846) donor linked through a thieno[3,2-b]thiophene (B52689) (TT) π-bridge to a dimesitylboron acceptor was fabricated as an emitter in a solution-processed OLED. beilstein-journals.orgnih.gov This device exhibited excellent performance, with a maximum external quantum efficiency (EQE) of 4.61%, a current efficiency of 10.6 cd/A, and a power efficiency of 6.70 lm/W. beilstein-journals.orgnih.govresearchgate.net The material showed strong fluorescence, with quantum yields of 86% in solution and 41% in the solid state. beilstein-journals.orgnih.gov Theoretical studies also indicate that simple thiophene-based molecules can be effective materials for emissive layers in the visible wavelength range. kpi.ua

Sensor Development (e.g., Chemical and Biosensors)